molecular formula C15H17NO3 B12072892 Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12072892
M. Wt: 259.30 g/mol
InChI Key: JZTKDCZXPOLKFL-UHFFFAOYSA-N
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Description

Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative with a unique structure that makes it valuable in various scientific fields. This compound is characterized by its ethyl ester group at the 3-position, an isopropyl group at the 7-position, and a keto group at the 4-position of the quinoline ring. Its molecular formula is C15H17NO3, and it has a molecular weight of 259.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with isopropyl ketone under acidic conditions can yield the desired product . Another method involves the use of microwave-assisted cyclocondensation with arene carboxaldehydes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and energy-efficient processes, are often employed to enhance the sustainability and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial properties. The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 7-position and ethyl ester at the 3-position make it a versatile intermediate for further chemical modifications and applications .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 4-oxo-7-propan-2-yl-1H-quinoline-3-carboxylate

InChI

InChI=1S/C15H17NO3/c1-4-19-15(18)12-8-16-13-7-10(9(2)3)5-6-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17)

InChI Key

JZTKDCZXPOLKFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(C)C

Origin of Product

United States

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